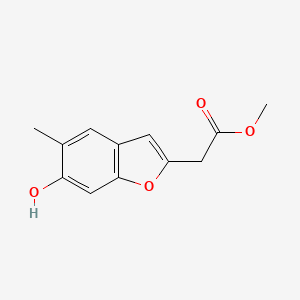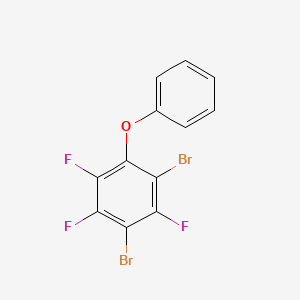
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is a chemical compound with the molecular formula C12H5Br2F3O and a molecular weight of 381.97 g/mol . It is characterized by the presence of bromine, fluorine, and phenoxy groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene can be synthesized from 1,3-dibromotetrafluorobenzene and sodium benzenolate . The reaction typically involves the following steps:
Starting Materials: 1,3-dibromotetrafluorobenzene and sodium benzenolate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pressure conditions.
Product Isolation: The product is isolated through filtration and purification techniques, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by large-scale synthesis and purification .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include arylboronic acids and palladium catalysts under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the phenoxy group, contribute to its reactivity and ability to form various derivatives. These interactions can affect biological systems and chemical processes, making it a valuable compound for research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with only one bromine atom.
1,4-Dibromotetrafluorobenzene: Contains two bromine atoms and four fluorine atoms but lacks the phenoxy group.
1,4-Dibromo-2-fluorobenzene: Contains two bromine atoms and one fluorine atom.
Uniqueness
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is unique due to the combination of bromine, fluorine, and phenoxy groups attached to the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H5Br2F3O |
|---|---|
Peso molecular |
381.97 g/mol |
Nombre IUPAC |
1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene |
InChI |
InChI=1S/C12H5Br2F3O/c13-7-9(15)8(14)12(11(17)10(7)16)18-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
NGXIBMVMCYASHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)F)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


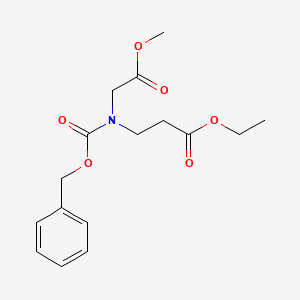
![Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)
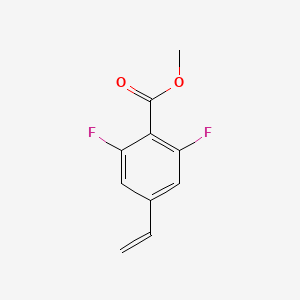
![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
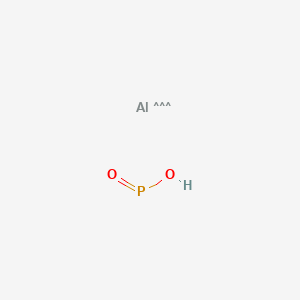
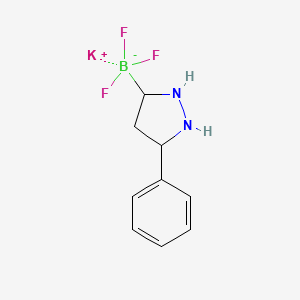

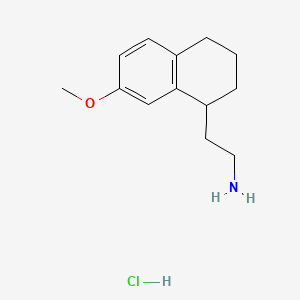

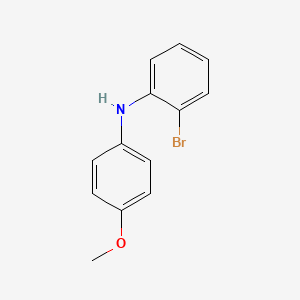
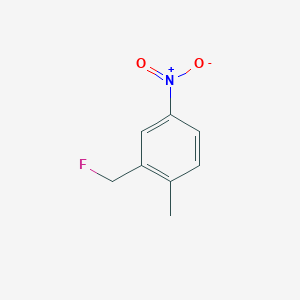
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)

